(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride is a synthetic organic compound classified as a substituted amine. Its molecular formula is C13H11Br2ClF2N2, with a molecular weight of 428.50 g/mol. The compound features a pyridine ring substituted with bromine atoms and a phenyl ring with fluorine substitutions, which contribute to its unique chemical properties and potential biological activities. This compound is primarily utilized in scientific research, particularly in medicinal chemistry and drug development .
Research indicates that (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride exhibits potential biological activities, particularly in enzyme inhibition and receptor binding. It has been investigated for its therapeutic effects in various diseases, including its role as an intermediate in the synthesis of antiviral compounds like lenacapavir, which targets HIV . The specific mechanisms of action are still under study but involve interactions with molecular targets that modulate their activity.
The synthesis of (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine can be achieved through various methods:
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride finds applications across various fields:
Interaction studies involving (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride focus on its binding affinities with various enzymes and receptors. These studies aim to elucidate the compound's mechanism of action and its potential therapeutic effects. The compound's unique structure allows it to interact selectively with specific biological targets, making it a valuable candidate for further pharmacological exploration .
Several compounds share structural similarities with (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Lenacapavir | Contains a similar pyridine core; used for HIV treatment | Specifically designed as an antiviral agent |
| GS-6207 | Shares dibromopyridine structure; also targets HIV | Developed for enhanced selectivity against viral targets |
| 3-Bromoquinoline | Similar halogenated heterocyclic structure | Different pharmacological profile; used in diverse applications |
The uniqueness of (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride lies in its specific combination of bromine and fluorine substitutions on the pyridine and phenyl rings, which may confer distinct biological activities compared to these similar compounds .
This compound's ongoing research highlights its potential as a versatile building block for future drug development and applications in various scientific fields.